![molecular formula C6H5N3O B3271909 Imidazo[1,2-a]pyrimidin-7(8h)-one CAS No. 55662-33-4](/img/structure/B3271909.png)
Imidazo[1,2-a]pyrimidin-7(8h)-one
Overview
Description
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It is a heterocyclic compound that has been used in various chemosynthetic methodologies .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine can be synthesized through different chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrimidine is complex and involves various chemosynthetic methodologies. It has been synthesized through different reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reaction .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine is involved in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of Imidazo[1,2-a]pyrimidine are complex due to its heterocyclic nature. It has been synthesized through different chemosynthetic methodologies .Scientific Research Applications
Synthesis and Medicinal Chemistry
Imidazo[1,2-a]pyrimidin-7(8h)-one derivatives have been a subject of research in synthetic and medicinal chemistry. A study by Długosz and Machoń (1986) reported on the synthesis of 1‐substituted 7‐methyl‐2,3‐dihydroimidazo[1,2‐c]pyrimidin‐5‐ones with potential CNS activity and anti-inflammatory properties (Długosz & Machoń, 1986). Similarly, Goel, Luxami, and Paul (2015) provided an overview of various synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines, highlighting their significance in drug development due to their wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of imidazo[1,2-a]pyrimidin-7(8h)-one derivatives. Revanker et al. (1975) synthesized 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines, finding significant antimicrobial activity against various microorganisms (Revanker, Matthews, & Robins, 1975). Additionally, Rival, Grassy, and Michel (1992) reported the synthesis of 75 imidazo[1,2-a]pyrimidine derivatives, some of which exhibited potent antimicrobial activity (Rival, Grassy, & Michel, 1992).
Potential in Cancer Research
Imidazo[1,2-a]pyrimidin-7(8h)-one and its derivatives have also been studied for their potential antineoplastic properties. For example, a study by Badawey and Kappe (1995) synthesized substituted imidazo[1,2-a]pyrimidin-5(1H)-ones and evaluated them for in vitro antineoplastic and anti-HIV activity, although the compounds were found to be inactive (Badawey & Kappe, 1995).
Anti-Inflammatory Activity
Research by Zhou et al. (2008) explored the anti-inflammatory activities of imidazo[1,2-a]pyrimidine derivatives, finding that compounds with specific substitutions exhibited notable anti-inflammatory activities (Zhou, Ding, Zhang, Xu, & Dai, 2008).
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrimidine involves different chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .
properties
IUPAC Name |
8H-imidazo[1,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-3-9-4-2-7-6(9)8-5/h1-4H,(H,7,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJBYQDUNMHSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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